molecular formula C17H23NO2 B14375577 6,8-Di-tert-butyl-3-methyl-2H-1,4-benzoxazin-2-one CAS No. 89968-55-8

6,8-Di-tert-butyl-3-methyl-2H-1,4-benzoxazin-2-one

Cat. No.: B14375577
CAS No.: 89968-55-8
M. Wt: 273.37 g/mol
InChI Key: HVZBEIWOGIGQLN-UHFFFAOYSA-N
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Description

6,8-Di-tert-butyl-3-methyl-2H-1,4-benzoxazin-2-one is an organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes tert-butyl groups and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Di-tert-butyl-3-methyl-2H-1,4-benzoxazin-2-one typically involves the reaction of 2-amino-4,6-di-tert-butylphenol with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6,8-Di-tert-butyl-3-methyl-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

6,8-Di-tert-butyl-3-methyl-2H-1,4-benzoxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a stabilizer in various chemical reactions.

    Biology: The compound is

Properties

CAS No.

89968-55-8

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

6,8-ditert-butyl-3-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C17H23NO2/c1-10-15(19)20-14-12(17(5,6)7)8-11(16(2,3)4)9-13(14)18-10/h8-9H,1-7H3

InChI Key

HVZBEIWOGIGQLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2OC1=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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